Bfl-1/Bim Inhibition: Quantitative Binding Affinity of 3-Fluoro-5-methoxybenzenethiol
3-Fluoro-5-methoxybenzenethiol demonstrates quantifiable inhibition of the Bfl-1/Bim protein-protein interaction, a validated anti-apoptotic target in oncology research. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with 30-minute incubation, the compound exhibited an IC50 of 2.5 μM [1]. Confirmatory fluorescence polarization assays yielded an IC50 of 6.3 μM and a Ki of 2.9 μM under the same incubation conditions [2]. While direct head-to-head comparator data for positional isomers in this specific assay are not available in the open literature, these values establish a quantitative baseline potency that distinguishes this compound from other aromatic thiols lacking comparable documented activity against this emerging cancer target.
| Evidence Dimension | Bfl-1/Bim protein-protein interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 μM (TR-FRET); IC50 = 6.3 μM (FP); Ki = 2.9 μM (FP) |
| Comparator Or Baseline | Known Bfl-1 inhibitors: Sabutoclax (IC50 = 0.62 μM); Bfl-1-IN-1 (Ki = 0.63 μM); literature benchmark |
| Quantified Difference | Target compound ~4-fold less potent than Sabutoclax; ~4.6-fold less potent than Bfl-1-IN-1 (Ki basis) |
| Conditions | Bfl-1/Bim interaction; 30-min incubation; TR-FRET and fluorescence polarization assays; unknown origin protein |
Why This Matters
Establishes a documented, quantitative biological activity benchmark for 3-fluoro-5-methoxybenzenethiol against a therapeutically relevant anti-apoptotic target, enabling informed selection over untested positional isomers for Bfl-1-focused research programs.
- [1] BindingDB. BDBM50604877 (CHEMBL5189912). IC50 = 2.5 μM; assay: inhibition of Bfl-1/Bim (unknown origin) incubated for 30 mins by TR-FRET assay. View Source
- [2] BindingDB. BDBM50604877 (CHEMBL5189912). Ki = 2.9 μM, IC50 = 6.3 μM; assay: inhibition of Bfl-1/Bim by fluorescence polarization assay. View Source
